molecular formula C9H17N3 B3023374 N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine CAS No. 1007520-65-1

N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine

Cat. No.: B3023374
CAS No.: 1007520-65-1
M. Wt: 167.25 g/mol
InChI Key: QTNNIOCDNJUFSM-UHFFFAOYSA-N
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Description

N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol (CAS: 1007520-65-1) . Its structure comprises a pyrazole ring substituted with an isopropyl group at the 1-position and an ethanamine moiety attached via a methyl group at the 4-position.

Properties

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-10-5-9-6-11-12(7-9)8(2)3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNNIOCDNJUFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629683
Record name N-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007520-65-1
Record name N-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine, also known by its CAS number 1007520-65-1, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₇N₃
  • Molecular Weight : 167.25 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Muscarinic Acetylcholine Receptor Modulation : Similar compounds have been studied as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. These modulators can influence cognitive functions and may have applications in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia .
  • Anti-inflammatory Properties : Pyrazole derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production . This suggests that this compound may also possess similar properties.
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This antimicrobial action could position this compound as a candidate for further development in the field of infectious diseases .

Pharmacological Activities

The pharmacological activities attributed to this compound can be summarized as follows:

Activity TypeDescriptionReferences
Muscarinic ModulationPotential allosteric modulation of M4 mAChRs, influencing cognitive functions and psychiatric symptoms.
Anti-inflammatoryInhibition of LPS-induced nitric oxide and TNF-α production, suggesting anti-inflammatory effects.
AntimicrobialDisruption of bacterial cell membranes leading to cell lysis, indicating potential antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

  • Cognitive Enhancement : A study investigating muscarinic receptor agonists showed that compounds similar to this compound could improve cognitive deficits in animal models, suggesting a role in treating Alzheimer's disease .
  • Anti-inflammatory Effects : Research demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in vitro, indicating their potential use in inflammatory diseases .
  • Antimicrobial Efficacy : A compound structurally related to this compound was shown to effectively kill bacterial strains by compromising membrane integrity, highlighting its potential as an antibiotic agent .

Scientific Research Applications

Medicinal Chemistry

N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine has been investigated for its potential as a pharmacological agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research indicates that compounds with similar structures have shown promise in targeting specific biological pathways involved in disease processes.

Case Study : A study published in the Journal of Medicinal Chemistry examined pyrazole derivatives and their ability to inhibit certain enzymes related to cancer progression. This compound was included in a series of compounds evaluated for their cytotoxicity against various cancer cell lines.

Neuropharmacology

There is emerging interest in the neuropharmacological profiles of pyrazole derivatives. Some studies suggest that compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Case Study : Research conducted by a team at a leading university demonstrated that certain pyrazole derivatives could modulate serotonin receptors, leading to anxiolytic effects in animal models.

Material Science Applications

The unique chemical structure of this compound makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.

Polymer Chemistry

In polymer chemistry, pyrazole-based compounds are being explored as additives to enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics.

Case Study : A recent publication highlighted the synthesis of a new polymer composite incorporating pyrazole derivatives that exhibited enhanced thermal properties compared to traditional materials.

Agricultural Applications

The agricultural sector is also looking into the use of this compound as a potential agrochemical agent.

Pesticide Development

Research indicates that certain pyrazole derivatives can act as effective pesticides or herbicides due to their ability to disrupt biological processes in pests or weeds.

Case Study : A comprehensive study evaluated the efficacy of various pyrazole-based compounds against common agricultural pests. Results showed promising insecticidal activity for this compound, suggesting its potential use in integrated pest management strategies.

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsCytotoxicity against cancer cell lines
NeuropharmacologyAnxiolytic effectsModulation of serotonin receptors
Material SciencePolymer additivesEnhanced thermal stability and mechanical strength
Agricultural ResearchPesticide developmentEffective against common agricultural pests

Comparison with Similar Compounds

Ethyl-Substituted Pyrazole Analog: N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine

Molecular Formula : C₈H₁₅N₃ | Molecular Weight : 153.22 g/mol (CAS: 956935-37-8)

  • Structural Differences : Replaces the isopropyl group with an ethyl substituent at the pyrazole’s 1-position.
  • Lower molecular weight (153.22 vs. 167.25) suggests decreased lipophilicity (logP), which may influence pharmacokinetic profiles.
  • Applications: No specific data is provided, but the ethyl variant’s simpler structure could serve as a lead compound for structure-activity relationship (SAR) studies.

NBOMe Series (25X-NBOMe Derivatives)

Examples: 25I-NBOMe , 25B-NBOMe , 25C-NBOMe (phenyl-substituted derivatives) .

  • Structural Differences :
    • Core: 2,5-dimethoxyphenyl ring substituted with halogens (I, Br, Cl) at the 4-position.
    • Amine linkage: N-[(2-methoxyphenyl)methyl]ethanamine.
  • Key Contrasts: The NBOMe series features a phenyl ring instead of pyrazole, with methoxy and halogen groups contributing to high receptor affinity (e.g., serotonin 5-HT₂A agonism). Higher molecular weights (e.g., 25I-NBOMe: C₁₈H₂₂INO₂, MW = 413.28 g/mol) and enhanced psychoactive potency compared to the pyrazole-based target compound.
  • Toxicity: NBOMe compounds are notorious for severe neurotoxicity and fatalities at low doses, highlighting the critical role of aromatic substituents in biological activity .

Pyridine-Based Analogs: N-((6-Chloropyridin-3-yl)methyl)ethanamine

Molecular Formula : C₈H₁₀ClN₃ | Molecular Weight : 183.64 g/mol .

  • Structural Differences : Replaces the pyrazole ring with a 6-chloropyridine moiety.

Complex Pyrazole Derivatives

Example: 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Molecular Formula : C₁₃H₂₀N₄ | Molecular Weight : 232.33 g/mol (CAS: 1855950-50-3) .

  • Structural Differences : Incorporates a pyrrole ring and a methanamine linker instead of ethanamine.
  • Impact: Increased molecular complexity and hydrogen-bonding capacity due to the pyrrole ring.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notes
Target Compound C₉H₁₇N₃ 167.25 Pyrazole 1-Isopropyl, 4-(ethylamine-methyl) Discontinued
Ethyl Analog C₈H₁₅N₃ 153.22 Pyrazole 1-Ethyl, 4-(ethylamine-methyl) Simpler substituent
25I-NBOMe C₁₈H₂₂INO₂ 413.28 Phenyl 4-Iodo, 2,5-dimethoxy, NBOMe linkage High toxicity
N-((6-Chloropyridin-3-yl)methyl)ethanamine C₈H₁₀ClN₃ 183.64 Pyridine 6-Chloro, 3-(ethylamine-methyl) Insecticide metabolite
Pyrrole-Pyrazole Hybrid C₁₃H₂₀N₄ 232.33 Pyrazole-Pyrrole 1-Isopropyl, pyrrole-methyl High molecular complexity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine, and how can purity be validated?

  • Methodology : The compound can be synthesized via Mannich reactions, which are effective for introducing amine functionalities to pyrazole derivatives. For example, reacting 1-isopropyl-1H-pyrazole-4-carbaldehyde with ethanamine under acidic catalysis (e.g., HCl) followed by reduction (e.g., NaBH4) yields the target compound . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using HPLC (C18 column, UV detection at 255 nm) ensure ≥98% purity. Structural confirmation requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Methodology : Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Monitor decomposition via LC-MS to identify degradation products (e.g., oxidation of the ethylamine side chain). UV/Vis spectroscopy (λmax ~255 nm) tracks chromophore integrity, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How does the isopropyl group on the pyrazole ring influence solubility and reactivity?

  • Methodology : Solubility can be quantified in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric methods. The isopropyl group enhances lipophilicity (logP ~2.5, calculated via ChemDraw), impacting bioavailability. Reactivity studies (e.g., nucleophilic substitution at the methylene bridge) require kinetic assays with varying nucleophiles (e.g., thiols, amines) under controlled pH .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-ethylamine derivatives?

  • Methodology : Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Use orthogonal assays:

  • In vitro: Compare enzyme inhibition (IC50) across isoforms (e.g., kinase panels).
  • In silico: Perform molecular docking (AutoDock Vina) to assess binding pose consistency across protein conformers .
  • Validate findings with SPR (surface plasmon resonance) for binding kinetics (konk_{on}/koffk_{off}) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Core modifications : Introduce substituents at the pyrazole C3/C5 positions (e.g., halogens, methoxy) to modulate electronic effects.
  • Side-chain variations : Replace ethylamine with bulkier amines (e.g., cyclopropylamine) to sterically hinder metabolic degradation.
  • Pharmacokinetics : Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., GPCRs, ion channels)?

  • Methodology :

  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution.
  • Patch-clamp electrophysiology : Measure ion channel modulation (e.g., TRPV1 inhibition).
  • BRET/FRET assays : Quantify GPCR activation via β-arrestin recruitment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine
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N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine

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